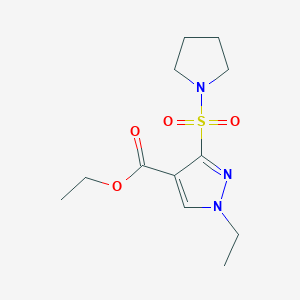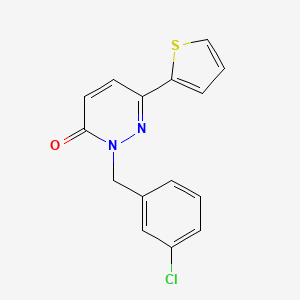
1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is based on its molecular formula, C20H15NO3. Detailed structural analysis such as bond lengths and angles would require more specific information or computational chemistry techniques.Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Related Compounds
Fascinating Variability in Chemistry and Properties :The review by Boča, Jameson, and Linert (2011) delves into the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing preparation methods, properties, and their complexes. This research highlights the potential for discovering new analogues with significant applications in spectroscopy, magnetic properties, and biological activities Boča, Jameson, & Linert, 2011.
Recent Advances in 3-Hydroxycoumarin Chemistry :Yoda (2020) reviews the synthesis, reactivity, and applications of 3-hydroxycoumarin in various biological fields. Given the structural similarity and reactivity patterns, insights into the synthesis pathways and biological properties of related compounds, such as the one , can be gleaned Yoda, 2020.
Mechanism of β-O-4 Bond Cleavage in Lignin :Yokoyama (2015) explores the acidolysis mechanism of lignin, a complex organic polymer, providing insights into the chemical reactivity and potential applications of related organic compounds in biodegradation and bioconversion processes Yokoyama, 2015.
Potential Applications of Analogous Structures
Synthesis of Pyridines and Quinolines from Propargylic Alcohols :Mishra, Nair, and Baire (2022) discuss how propargylic alcohols serve as precursors for synthesizing heterocyclic compounds, including pyridines and quinolines. This synthesis strategy may offer pathways for generating derivatives of the compound , indicating its potential application in medicinal chemistry and drug discovery Mishra, Nair, & Baire, 2022.
Functionalized Quinazolines for Optoelectronic Materials :The work by Lipunova et al. (2018) on quinazoline derivatives in optoelectronics underscores the broad applicability of nitrogen-containing heterocycles in developing materials for electronic devices. This suggests potential research avenues for the original compound in optoelectronic applications Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[6-(4-benzoylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-14(22)17-9-12-19(21-13-17)24-18-10-7-16(8-11-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMSMKWUMKFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)




![4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine](/img/structure/B2423927.png)




![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)
